
Fmoc-D-Ala-OH.H2O
概要
説明
Fmoc-D-Ala-OH.H2O: N-(9-Fluorenylmethoxycarbonyl)-D-alanine hydrate , is a derivative of D-alanine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The compound has the molecular formula C18H17NO4 and a molecular weight of 311.33 g/mol .
作用機序
Target of Action
Fmoc-D-Ala-OH.H2O, also known as Fmoc-D-Alanine, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences in peptides and proteins. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .
Mode of Action
This compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . In this process, the Fmoc group (9-fluorenylmethoxycarbonyl) of this compound acts as a protective group for the amino acid alanine during the synthesis. This protection allows the amino acid to correctly link with other amino acids without unwanted side reactions. Once the desired peptide sequence is formed, the Fmoc group is removed, leaving behind the synthesized peptide .
Biochemical Pathways
The compound affects the biochemical pathway of peptide synthesis. It is used as a building block in the preparation of various peptides, including triazolopeptides and azapeptides . The resulting peptides can then participate in various biological processes, depending on their specific amino acid sequence.
Pharmacokinetics
Instead, the focus is on its reactivity and stability under the conditions used for peptide synthesis .
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides with the desired sequence. This is crucial in the field of proteomics, where understanding the structure and function of proteins is key. The synthesized peptides can be used for various purposes, such as the study of protein function, the development of new drugs, and the design of novel biomaterials .
Action Environment
The action of this compound is influenced by the conditions under which peptide synthesis is carried out. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of peptide bond formation and the stability of the Fmoc group. For optimal results, the compound is typically stored under cool and dry conditions .
生化学分析
Biochemical Properties
Fmoc-D-alanine hydrate is primarily used in peptide synthesis. It interacts with various enzymes and proteins involved in the synthesis and modification of peptides. The compound is known to interact with peptidyl transferase, an enzyme that catalyzes the formation of peptide bonds between amino acids. Additionally, Fmoc-D-alanine hydrate interacts with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. These interactions are crucial for the synthesis and modification of peptides, making Fmoc-D-alanine hydrate an essential tool in biochemical research .
Cellular Effects
Fmoc-D-alanine hydrate has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules such as kinases and phosphatases, which play a crucial role in cell signaling pathways. Additionally, Fmoc-D-alanine hydrate can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in cellular metabolism, growth, and differentiation .
Molecular Mechanism
The molecular mechanism of Fmoc-D-alanine hydrate involves its ability to bind to specific biomolecules and modulate their activity. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, Fmoc-D-alanine hydrate can inhibit the activity of proteases by binding to their active sites, preventing them from breaking down proteins. Additionally, the compound can activate peptidyl transferase by binding to its allosteric site, enhancing its ability to catalyze peptide bond formation. These interactions are crucial for the compound’s role in peptide synthesis and modification .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-D-alanine hydrate can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and moisture. The degradation of Fmoc-D-alanine hydrate can lead to a decrease in its effectiveness in peptide synthesis. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and cellular metabolism. These effects are often observed in in vitro and in vivo studies, highlighting the importance of proper storage and handling of the compound .
Dosage Effects in Animal Models
The effects of Fmoc-D-alanine hydrate can vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and gene expression without causing significant adverse effects. At high doses, Fmoc-D-alanine hydrate can cause toxic effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed in studies, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity. These findings highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
Fmoc-D-alanine hydrate is involved in various metabolic pathways, including those related to peptide synthesis and modification. The compound interacts with enzymes such as peptidyl transferase and proteases, which play crucial roles in these pathways. Additionally, Fmoc-D-alanine hydrate can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism. These interactions are essential for the compound’s role in biochemical research and peptide synthesis .
Transport and Distribution
The transport and distribution of Fmoc-D-alanine hydrate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by amino acid transporters, which facilitate its uptake into cells. Once inside the cell, Fmoc-D-alanine hydrate can bind to various proteins and enzymes, influencing its localization and accumulation. These interactions are crucial for the compound’s activity and function within the cell .
Subcellular Localization
Fmoc-D-alanine hydrate is localized to specific subcellular compartments, where it exerts its effects on cellular processes. The compound can be directed to specific organelles, such as the endoplasmic reticulum and Golgi apparatus, by targeting signals and post-translational modifications. These localizations are essential for the compound’s role in peptide synthesis and modification, as they allow it to interact with the necessary enzymes and proteins within these compartments .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Ala-OH.H2O typically involves the protection of the amino group of D-alanine with the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Fmoc-D-Ala-OH.H2O undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Major Products Formed
The major products formed from these reactions include peptides and peptide derivatives, which are used in various scientific research applications .
科学的研究の応用
Fmoc-D-Ala-OH.H2O is widely used in scientific research, particularly in the fields of:
類似化合物との比較
Similar Compounds
Fmoc-L-Ala-OH: The L-isomer of alanine, used similarly in peptide synthesis.
Fmoc-D-Pro-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-D-Glu(OtBu)-OH: Fmoc-protected glutamic acid with a tert-butyl ester protecting group.
Uniqueness
Fmoc-D-Ala-OH.H2O is unique due to its D-configuration, which provides different stereochemical properties compared to its L-isomer. This can be crucial in the synthesis of peptides that require specific stereochemistry for biological activity .
特性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4.H2O/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21);1H2/t11-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPWKFLOMOFHGO-RFVHGSKJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


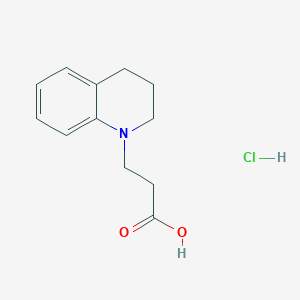
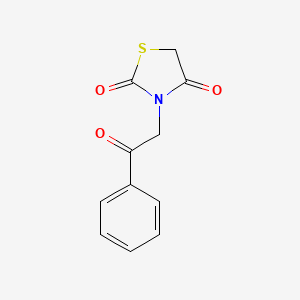
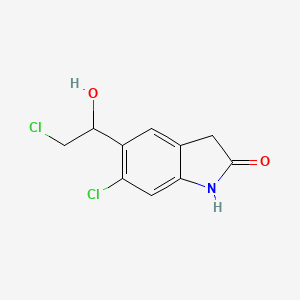


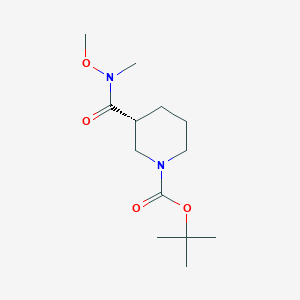
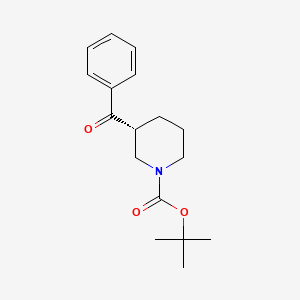
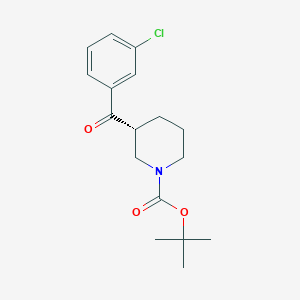
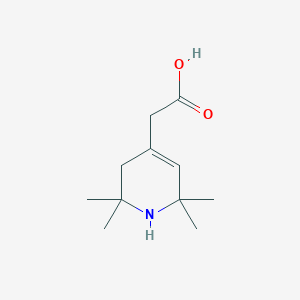

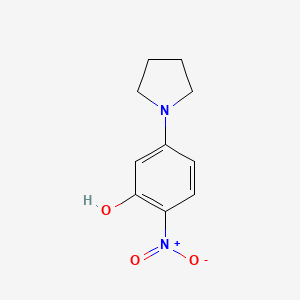
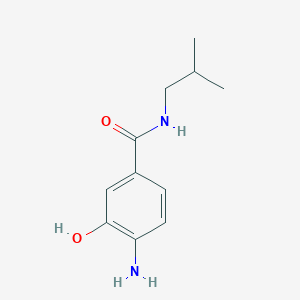
![Methyl N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B3163585.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-chloroacetamide](/img/structure/B3163597.png)
